molecular formula C15H11BrN4O B7789802 N-[(E)-(3-aminoisoindol-1-ylidene)amino]-4-bromobenzamide

N-[(E)-(3-aminoisoindol-1-ylidene)amino]-4-bromobenzamide

Cat. No.: B7789802
M. Wt: 343.18 g/mol
InChI Key: VVSHHXALANHGGF-UHFFFAOYSA-N
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Description

The compound identified as “N-[(E)-(3-aminoisoindol-1-ylidene)amino]-4-bromobenzamide” is a chemical substance with unique properties and applications. It is known for its significant role in various scientific and industrial fields due to its distinct chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-4-bromobenzamide involves specific chemical reactions and conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is typically carried out under the action of a manganese catalyst, magnesium metal, and other reagents . The process involves C-H alkylation reaction by a mechanical grinding method .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-aminoisoindol-1-ylidene)amino]-4-bromobenzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield alcohols or hydrocarbons.

Scientific Research Applications

N-[(E)-(3-aminoisoindol-1-ylidene)amino]-4-bromobenzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It plays a role in biological studies, particularly in understanding cellular processes and mechanisms.

    Medicine: this compound is investigated for its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-4-bromobenzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular functions and processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(E)-(3-aminoisoindol-1-ylidene)amino]-4-bromobenzamide include other indole derivatives and halogenated hydrocarbons. These compounds share similar chemical structures and reactivity patterns.

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique reactivity and properties. This uniqueness makes it valuable in various scientific and industrial applications.

Properties

IUPAC Name

N-[(E)-(3-aminoisoindol-1-ylidene)amino]-4-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O/c16-10-7-5-9(6-8-10)15(21)20-19-14-12-4-2-1-3-11(12)13(17)18-14/h1-8H,(H,20,21)(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSHHXALANHGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC2=NNC(=O)C3=CC=C(C=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C\2C(=C1)C(=N/C2=N/NC(=O)C3=CC=C(C=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.